molecular formula C8H9BrN2OS B8652776 1-(4-Bromothiazol-2-yl)piperidin-4-one

1-(4-Bromothiazol-2-yl)piperidin-4-one

Cat. No. B8652776
M. Wt: 261.14 g/mol
InChI Key: ZBPGLDZPBCFDRI-UHFFFAOYSA-N
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Patent
US08907098B2

Procedure details

1 g (4.12 mmol) of 2,4-dibromothiazole was dissolved in 10 ml of DMF, 1.06 g (7.82 mmol) of piperidin-4-one hydrochloride and 2.3 ml (16.47 mmol) of triethylamine were added, and the mixture was stirred at 80° C. for 3 days. The reaction mixture was stirred into 300 ml of water and extracted by shaking with EA. The organic phase was dried over sodium sulfate, filtered and evaporated. The purification was carried out by means of flash chromatography on silica gel.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.Cl.[NH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.C(N(CC)CC)C.O>CN(C=O)C>[Br:7][C:5]1[N:6]=[C:2]([N:9]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[S:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
BrC=1N=C(SC1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.